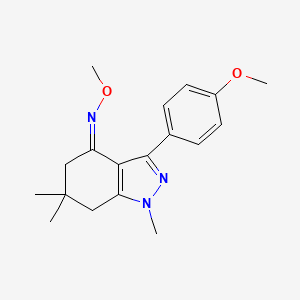

![molecular formula C12H21ClN2O4S B2890741 tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 2241107-48-0](/img/structure/B2890741.png)

tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a tert-butyl group, a pyrrolo[3,4-b]pyridine ring, and a chlorosulfonyl group . The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The pyrrolo[3,4-b]pyridine is a bicyclic structure that is part of many bioactive molecules . The chlorosulfonyl group is a good leaving group and can be involved in various chemical reactions.

Molecular Structure Analysis

The crowded tert-butyl group can elicit a unique reactivity pattern . The pyrrolo[3,4-b]pyridine ring is a bicyclic structure that can participate in various chemical reactions .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The chlorosulfonyl group is a good leaving group and can be involved in various chemical reactions.Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized a variety of compounds starting with tert-butyl 4-oxopiperidine-1-carboxylate and explored their characteristics through various analytical techniques. For instance, N. Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and characterized it using FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallographic analysis. They observed intramolecular hydrogen bonding in some of the synthesized compounds, which was supported by DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

Catalytic Applications

In another study, Yuecheng Zhang et al. (2017) designed and synthesized a ligand with both a terpyridine and a pyridine-2,6-dicarboxylate group, which reacted with [Ru(p-cymene)Cl2]2 to afford a novel oligomer ruthenium complex. This complex was shown to catalyze the oxidation of secondary alcohols to the corresponding ketones efficiently, demonstrating potential applications in catalysis and organic synthesis (Zhang, Huo, Zhang, & Zhao, 2017).

Antimicrobial Activity

The exploration of antimicrobial activity is another significant area. For example, P. D. Di Cesare et al. (1992) prepared a series of 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids with chiral aminopyrrolidine substituents at the 7 position. They highlighted the importance of the stereochemistry at the pyrrolidine ring for maintaining good antimicrobial activity, indicating the potential of these compounds as antibacterial agents (Di Cesare, Bouzard, Essiz, Jacquet, Ledoussal, Kiechel, Remuzon, Kessler, Fung-Tomc, & Desiderio, 1992).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (4aS,7aS)-1-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-7-9-5-4-6-15(10(9)8-14)20(13,17)18/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIRHSZUMUSCNP-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCN(C2C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)

![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)

![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)

![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)

![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)

![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)